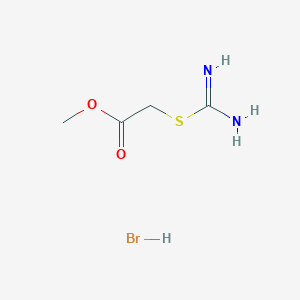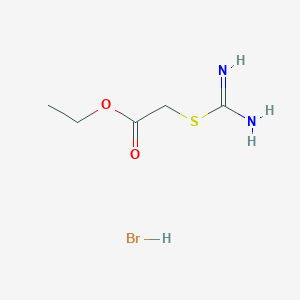![molecular formula C11H11ClN2OS2 B6349978 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-67-5](/img/structure/B6349978.png)
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C11H11ClN2OS2 . It is a member of the thiadiazole family, which are heterocyclic compounds containing a ring of five atoms, including two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiadiazole ring substituted with a chloro group, a phenoxypropylsulfanyl group, and a hydrogen atom . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the literature I retrieved . These properties could be determined experimentally.科学研究应用
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole has many applications in scientific research. It has been used in the development of new drugs and therapies for various diseases, such as cancer. It has also been used to study the biochemical and physiological effects of various compounds, as well as to develop new methods for drug delivery. Additionally, this compound has been used to study the mechanism of action of various drugs, as well as to identify potential new targets for drug development.
作用机制
The mechanism of action of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions that ultimately result in the desired effect. For example, this compound has been shown to bind to the estrogen receptor, which then triggers a series of reactions that result in the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation. Additionally, it has been shown to have anti-oxidant, anti-bacterial, and anti-fungal properties. Furthermore, it has been shown to have a positive effect on the immune system, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it has a wide range of applications, from drug design and development to biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to accurately measure the amount of this compound that is present in a sample, as it is a small molecule. Furthermore, it is not always possible to accurately predict the effects of this compound on a given system, as the compound can interact with other molecules in unpredictable ways.
未来方向
There are many potential future directions for 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole research. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to identify new targets for drug development. Furthermore, further research could be conducted to develop new methods for drug delivery. Additionally, further research could be conducted to develop new methods for synthesizing this compound, as well as to improve the efficiency of existing methods. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound in various systems.
合成方法
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole can be synthesized through a series of steps. The first step involves the reaction of 3-chloro-5-methyl-1,2,4-thiadiazole with a phenoxypropylsulfanyl chloride in the presence of triethylamine. This results in the formation of the intermediate 3-chloro-5-methyl-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole. This intermediate is then treated with a base such as potassium carbonate in aqueous medium, which results in the formation of the desired product, this compound.
安全和危害
属性
IUPAC Name |
5-chloro-3-(3-phenoxypropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS2/c12-10-13-11(14-17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTRHARKYYTGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349907.png)
![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)
![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349925.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)